

Application Notes and Protocols for Flow Cytometry Analysis Following BMS-986156 Treatment

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Compound of Interest

Compound Name: BMS905

Cat. No.: B12395234

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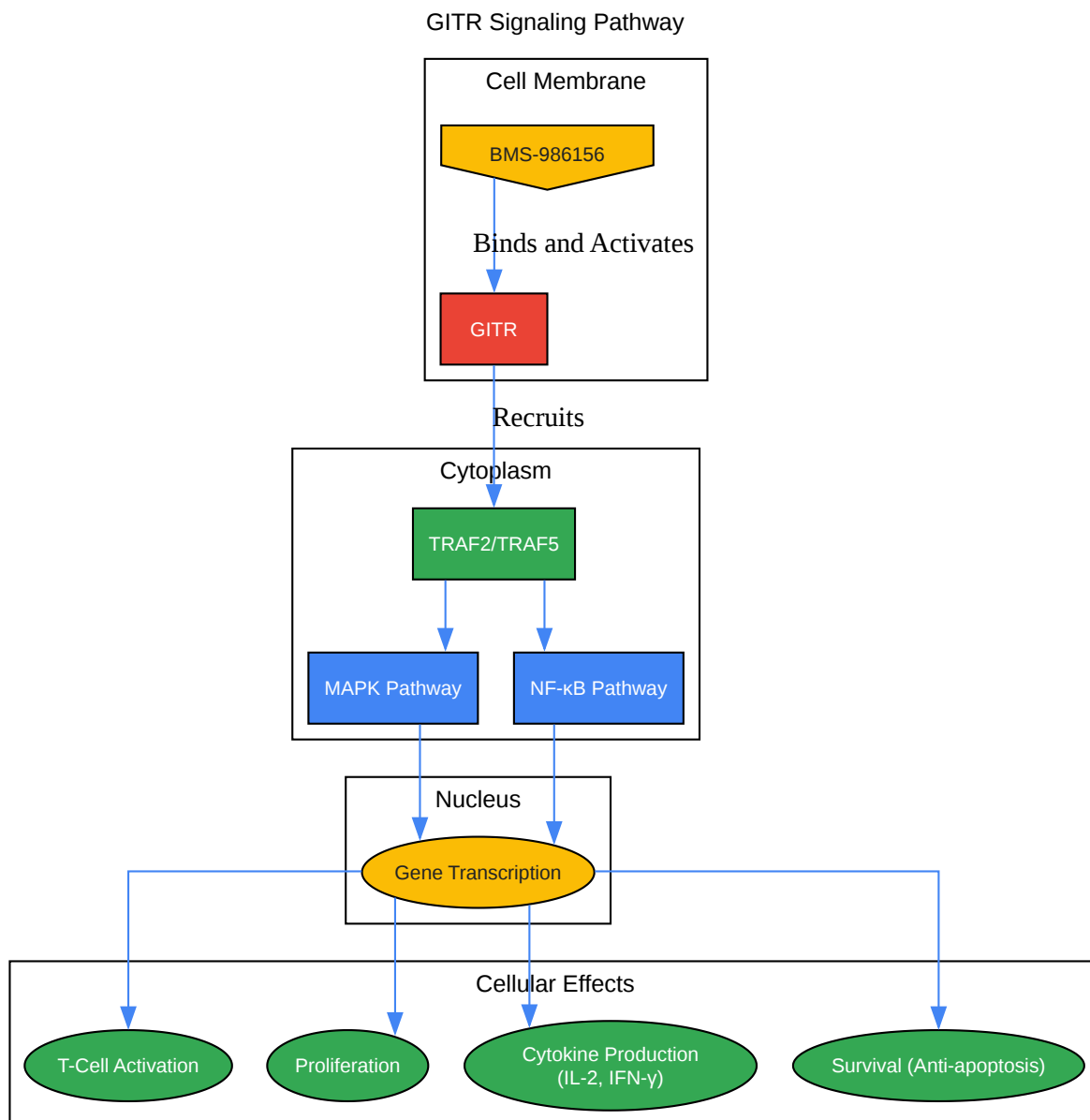
Introduction

BMS-986156 is a fully human IgG1 monoclonal antibody that acts as a potent agonist for the Glucocorticoid-Induced Tumor Necrosis Factor Receptor-related protein (GITR), also known as TNFRSF18 or CD357.[1][2] GITR is a co-stimulatory immune checkpoint molecule expressed on the surface of various immune cells, including regulatory T cells (Tregs), effector T cells (Teff), B cells, and natural killer (NK) cells.[1] Upon activation, GITR signaling enhances T cell proliferation and effector functions while potentially inhibiting the suppressive activity of Tregs.[3][4] This dual activity makes GITR an attractive target for cancer immunotherapy. BMS-986156 has been investigated in clinical trials, both as a monotherapy and in combination with other immunotherapies, to enhance anti-tumor immune responses.

Flow cytometry is a critical tool for elucidating the pharmacodynamic effects of BMS-986156 on peripheral immune cell populations. This document provides detailed protocols and application notes for the analysis of immune cell subsets, proliferation, and activation markers following treatment with BMS-986156.

Mechanism of Action: GITR Signaling Pathway

BMS-986156 binds to and activates GITR, mimicking the effect of its natural ligand, GITRL. As a member of the TNF receptor superfamily, GITR lacks intrinsic kinase activity and relies on the recruitment of intracellular adaptor proteins to initiate downstream signaling. Upon agonist binding, GITR trimerizes and recruits TNF receptor-associated factors (TRAFs), primarily TRAF2 and TRAF5. This leads to the activation of downstream pathways, including the nuclear factor- κ B (NF- κ B) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways results in the upregulation of genes that promote T cell activation, proliferation, survival (e.g., via Bcl-xL), and cytokine production (e.g., IL-2 and IFN- γ).



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Caption: GITR Signaling Pathway activated by BMS-986156.

Data Presentation: Immunophenotyping by Flow Cytometry

The following tables summarize the quantitative changes observed in peripheral blood immune cell populations following treatment with BMS-986156 in combination with nivolumab. Data is presented as the frequency of positive cells for the indicated markers.

Table 1: Proliferating and Activated T-Cell Subsets

Cell Population	Marker Combination	Pre-treatment (C1D1)	Post-treatment (C1D15)
CD4+ Effector Memory T-cells	Ki67+CD38+HLA-DR+	Baseline	Increased
CD8+ Effector Memory T-cells	Ki67+CD38+HLA-DR+	Baseline	Increased
CD4+ Central Memory T-cells	Ki67+CD38+HLA-DR+	Baseline	Increased
CD8+ Central Memory T-cells	Ki67+CD38+HLA-DR+	Baseline	Increased

Note: "Increased" indicates a statistically significant rise from baseline as reported in the source literature. Specific fold-change values may vary.

Table 2: Proliferating and Activated NK-Cell Subsets

Cell Population	Marker Combination	Pre-treatment (C1D1)	Post-treatment (C1D15)
NK-cells	Ki67+CD57+	Baseline	Increased
NK-cells	HLA-DR+CD57+	Baseline	Increased

Note: "Increased" indicates a statistically significant rise from baseline as reported in the source literature. Specific fold-change values may vary.

Experimental Protocols

This section provides a detailed protocol for the analysis of peripheral blood mononuclear cells (PBMCs) by flow cytometry to assess the effects of BMS-986156 treatment.

Protocol 1: Isolation of PBMCs from Whole Blood

Materials:

- Whole blood collected in EDTA or heparin tubes
- Phosphate-buffered saline (PBS), pH 7.4
- Ficoll-Paque™ PLUS or other density gradient medium
- 15 mL or 50 mL conical centrifuge tubes
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

Procedure:

- Dilute the whole blood sample 1:1 with PBS in a conical tube.
- Carefully layer the diluted blood over a volume of Ficoll-Paque equal to the original blood volume.
- Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
- Aspirate the upper layer (plasma and platelets) and carefully collect the buffy coat layer containing PBMCs into a new conical tube.
- Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300-400 x g for 5-10 minutes at 4°C. Discard the supernatant.
- Repeat the wash step.
- Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

- Perform a cell count and viability assessment (e.g., using trypan blue or a viability dye for flow cytometry). Adjust the cell concentration to 1×10^7 cells/mL.

Protocol 2: Surface and Intracellular Staining for T-Cell and NK-Cell Markers

Materials:

- Isolated PBMCs (1×10^6 cells per sample)
- Flow cytometry tubes
- Fc block (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated antibodies (see suggested panel below)
- Viability dye (e.g., Zombie NIR™, LIVE/DEAD™ Fixable Dyes)
- Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™, eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)
- Flow Cytometer

Suggested Antibody Panel:

- Lineage Markers: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD56
- Activation Markers: Anti-CD38, Anti-HLA-DR
- Proliferation Marker: Anti-Ki67
- NK-Cell Marker: Anti-CD57

Procedure:

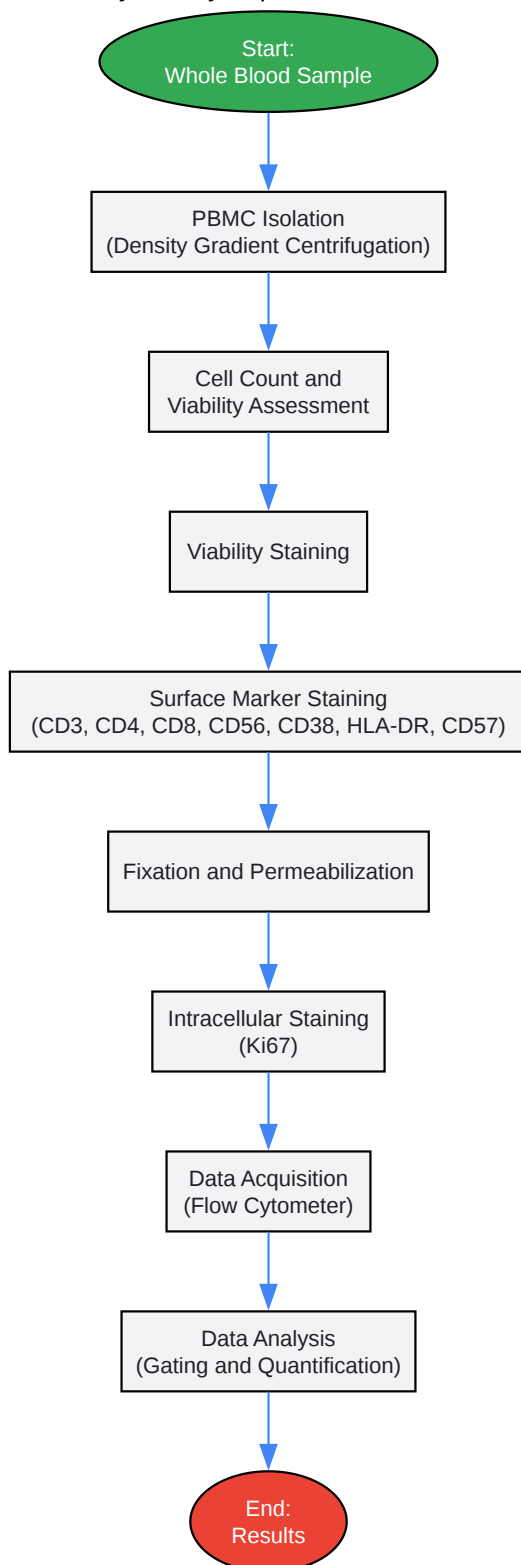
- Viability Staining: Resuspend 1×10^6 PBMCs in PBS. Add the viability dye according to the manufacturer's instructions and incubate for 15-20 minutes at room temperature, protected from light. Wash the cells with Flow Cytometry Staining Buffer.

- **Surface Staining:** Resuspend the cells in 50 μ L of Flow Cytometry Staining Buffer. Add Fc block and incubate for 10 minutes at 4°C. Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD8, CD56, CD38, HLA-DR, CD57). Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes.
- **Fixation and Permeabilization:** Resuspend the cell pellet in 100 μ L of Fixation/Permeabilization solution and incubate for 20-30 minutes at 4°C, protected from light.
- Wash the cells twice with 1X Permeabilization Buffer, centrifuging as before.
- **Intracellular Staining:** Resuspend the permeabilized cells in 100 μ L of 1X Permeabilization Buffer. Add the anti-Ki67 antibody and incubate for 30-45 minutes at 4°C in the dark.
- Wash the cells twice with 1X Permeabilization Buffer.
- **Acquisition:** Resuspend the final cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer and acquire the samples on a calibrated flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.

Experimental Workflow Visualization

The following diagram outlines the key steps in the flow cytometry analysis protocol.

Flow Cytometry Experimental Workflow



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Caption: Experimental workflow for flow cytometry analysis.

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